molecular formula C15H17NO2 B1526545 [2-(Benzyloxy)-4,6-dimethylpyridin-3-yl]methanol CAS No. 1306439-42-8

[2-(Benzyloxy)-4,6-dimethylpyridin-3-yl]methanol

Cat. No.: B1526545
CAS No.: 1306439-42-8
M. Wt: 243.3 g/mol
InChI Key: WOMRXVMNTPLEGH-UHFFFAOYSA-N
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Description

Chemical Structure and Properties [2-(Benzyloxy)-4,6-dimethylpyridin-3-yl]methanol (CAS: 1306439-42-8) is a pyridine derivative with the molecular formula C₁₅H₁₇NO₂ and a monoisotopic mass of 243.12593 Da . Its structure features:

  • A pyridine ring substituted at positions 2 (benzyloxy group), 4, and 6 (methyl groups).
  • A hydroxymethyl (-CH₂OH) group at position 2.

This compound is likely used in medicinal chemistry as a synthetic intermediate, leveraging its aromatic pyridine core and functional groups for further derivatization.

Properties

IUPAC Name

(4,6-dimethyl-2-phenylmethoxypyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-11-8-12(2)16-15(14(11)9-17)18-10-13-6-4-3-5-7-13/h3-8,17H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMRXVMNTPLEGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1CO)OCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306439-42-8
Record name [2-(benzyloxy)-4,6-dimethylpyridin-3-yl]methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Benzyloxy)-4,6-dimethylpyridin-3-yl]methanol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 2-chloro-4,6-dimethylpyridine and benzyl alcohol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Reaction Steps: The 2-chloro-4,6-dimethylpyridine undergoes nucleophilic substitution with benzyl alcohol to form the benzyloxy derivative. This intermediate is then subjected to reduction conditions to introduce the methanol group at the 3-position of the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(Benzyloxy)-4,6-dimethylpyridin-3-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution.

Major Products:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Various alcohol derivatives.

    Substitution: Compounds with different nucleophiles replacing the benzyloxy group.

Scientific Research Applications

Chemistry:

    Organic Synthesis: [2-(Benzyloxy)-4,6-dimethylpyridin-3-yl]methanol is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine:

    Drug Development: It serves as a scaffold for the development of new pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Industry:

    Material Science: The compound is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [2-(Benzyloxy)-4,6-dimethylpyridin-3-yl]methanol involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Pyridine Derivatives with Halogen Substituents

[4,6-Dichloro-2-(difluoromethyl)pyridin-3-yl]methanol (CAS: 1806802-85-6)

  • Molecular Formula: C₇H₅Cl₂F₂NO
  • Key Features :
    • Chlorine atoms at positions 4 and 4.
    • Difluoromethyl (-CF₂H) at position 2.
    • Hydroxymethyl at position 3.
  • Comparison: The halogen substituents enhance electrophilicity, making this compound more reactive in cross-coupling reactions compared to the dimethyl and benzyloxy-substituted target compound . The dichloro-difluoromethyl derivative has a lower molecular weight (228.02 Da vs. 243.13 Da), which may improve solubility in nonpolar solvents .

Pyrimidine Derivatives with Benzyloxy Groups

6-[(3-Benzyloxy-2-benzyloxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione (4)

  • Key Features :
    • Pyrimidin-2,4-dione core with benzyloxy and methoxymethyl substituents.
    • Propyl chain linking additional benzyloxy groups.
  • Comparison: The pyrimidine core is more electron-deficient than pyridine, altering reactivity in nucleophilic substitution reactions .

Phenolic Ether Derivatives

(R)-1-(4-(Benzyloxy)-3-phenethoxyphenoxy)-3-(isopropylamino)propan-2-ol (YOK-1204)

  • Molecular Formula : C₂₅H₂₈N₂O₄
  • Key Features: Phenolic ether backbone with isopropylamino and benzyloxy groups.
  • Higher molecular weight (453.5 Da vs. 243.13 Da) may reduce bioavailability due to poorer membrane permeability .

Nucleoside Analogs

3-((((2R,3R,4R,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile (9)

  • Key Features :
    • Complex nucleoside analog with tert-butyldimethylsilyl (TBS) and thioether groups.
  • Comparison :
    • Designed for antiviral or antisense applications , contrasting with the simpler pyridine derivative .
    • The TBS group enhances stability against enzymatic degradation, a feature absent in the target compound .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (Da) Key Substituents Potential Applications
[2-(Benzyloxy)-4,6-dimethylpyridin-3-yl]methanol C₁₅H₁₇NO₂ 243.13 Benzyloxy, methyl, hydroxymethyl Synthetic intermediate
[4,6-Dichloro-2-(difluoromethyl)pyridin-3-yl]methanol C₇H₅Cl₂F₂NO 228.02 Chloro, difluoromethyl, hydroxymethyl Electrophilic coupling reactions
YOK-1204 C₂₅H₂₈N₂O₄ 453.50 Benzyloxy, isopropylamino β-Adrenergic ligands
Pyrimidin-2,4-dione derivative (4) C₂₉H₃₂N₂O₇ 520.58 Benzyloxy, methoxymethyl Enzyme inhibition

Research Findings and Implications

  • Synthetic Utility : The benzyloxy group in the target compound facilitates protection-deprotection strategies in multistep syntheses, as seen in similar compounds like YOK-1204 .
  • Reactivity Trends : Halogenated pyridines (e.g., dichloro-difluoromethyl analog) exhibit higher reactivity in Suzuki-Miyaura couplings compared to dimethyl-substituted derivatives .
  • Biological Potential: While the target compound lacks direct pharmacological data, analogs like YOK-1204 and nucleoside derivatives (e.g., compound 9) highlight the importance of pyridine/pyrimidine cores in drug design .

Challenges and Limitations

  • Data Gaps: Limited studies directly address the target compound’s physicochemical or biological properties. Most inferences derive from structural analogs.
  • Contradictions : and suggest divergent reactivity profiles for benzyloxy vs. halogenated pyridines, complicating unified predictions.

Biological Activity

[2-(Benzyloxy)-4,6-dimethylpyridin-3-yl]methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its applications in drug development and other fields.

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions. The process begins with 2-chloro-4,6-dimethylpyridine and benzyl alcohol under basic conditions using reagents such as sodium hydride or potassium carbonate. The reaction proceeds as follows:

  • Nucleophilic Substitution : The chloro group on the pyridine undergoes substitution by the hydroxymethyl group derived from benzyl alcohol.
  • Reduction : The resulting benzyloxy derivative is subsequently reduced to form the final product.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that compounds with similar structures can inhibit bacterial growth and may serve as lead compounds for antibiotic development.

Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory properties, which can be attributed to its ability to modulate cytokine production and inhibit inflammatory pathways. This activity makes it a candidate for treating inflammatory diseases.

The mechanism of action involves interaction with specific molecular targets within cells. The benzyloxy group enhances lipophilicity, allowing better penetration into cell membranes. The pyridine ring facilitates hydrogen bonding and π-π interactions with proteins, potentially modulating enzyme activity and receptor signaling pathways.

Study 1: EZH2 Inhibition

A study reported that derivatives of this compound act as inhibitors of EZH2 (Enhancer of Zeste Homolog 2), an important target in cancer therapy. These compounds were shown to induce apoptosis in cancer cells and exhibit significant anti-tumor efficacy in vivo, particularly in glioblastoma models .

Study 2: Dual Inhibitor Development

In another investigation, a dual inhibitor combining the structure of this compound with HSP90 inhibition was developed. This compound demonstrated enhanced potency against cancer cell lines resistant to conventional therapies, highlighting the potential for this compound in overcoming drug resistance .

Research Findings Summary Table

Study Biological Activity Findings Reference
Study 1EZH2 InhibitionInduced apoptosis in cancer cells; significant anti-tumor efficacy
Study 2Dual inhibitionEnhanced potency against resistant cancer cell lines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(Benzyloxy)-4,6-dimethylpyridin-3-yl]methanol
Reactant of Route 2
[2-(Benzyloxy)-4,6-dimethylpyridin-3-yl]methanol

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